molecular formula C25H36ClN3O B12762493 2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate CAS No. 116870-76-9

2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate

Cat. No.: B12762493
CAS No.: 116870-76-9
M. Wt: 430.0 g/mol
InChI Key: SRYFERNIQDFVFX-UHFFFAOYSA-N
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Description

2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate: is a complex organic compound with a unique structure. Let’s break down its name:

    2-(Di-n-butylaminopropyl): This part of the compound contains a di-n-butylamine group attached to a propyl chain.

    3-(2-aminophenyl)isoindolin-1-one: Here, we have an isoindolinone core with an aminophenyl substituent.

    Hydrochloride dihydrate: The compound exists as a hydrochloride salt and includes two water molecules (dihydrate form).

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the following steps:

  • Isoindolinone Synthesis

    • Start with aniline (2-aminophenylamine).
    • React aniline with phthalic anhydride to form the isoindolinone core.
    • Introduce the di-n-butylamine group using appropriate reagents.
    • Isolate the intermediate compound.
  • Hydrochloride Salt Formation

    • Dissolve the intermediate compound in hydrochloric acid.
    • Precipitate the hydrochloride salt by adding a suitable solvent (e.g., diethyl ether).
    • Collect the solid product.

Chemical Reactions Analysis

    Oxidation: The isoindolinone core can undergo oxidation reactions, leading to various derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The di-n-butylamine group can be substituted with other alkyl or aryl groups.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various halogenating agents.

    Major Products: Hydrochloride salts of modified isoindolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

    Medicine: Research on its pharmacological properties (e.g., antitumor, anti-inflammatory).

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

    Molecular Targets: Likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with isoindolinone derivatives, such as 3-aminophenylisoindolin-1-one.

    Uniqueness: The combination of di-n-butylamine and aminophenyl groups sets it apart.

Remember that this compound’s research is ongoing, and new findings may emerge

Properties

CAS No.

116870-76-9

Molecular Formula

C25H36ClN3O

Molecular Weight

430.0 g/mol

IUPAC Name

3-(2-aminophenyl)-2-[3-(dibutylamino)propyl]-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C25H35N3O.ClH/c1-3-5-16-27(17-6-4-2)18-11-19-28-24(22-14-9-10-15-23(22)26)20-12-7-8-13-21(20)25(28)29;/h7-10,12-15,24H,3-6,11,16-19,26H2,1-2H3;1H

InChI Key

SRYFERNIQDFVFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl

Origin of Product

United States

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